

Physicochemical Properties of Pentachloronitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pentachloronitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **Pentachloronitrobenzene** (PCNB), a fungicide with the chemical formula $C_6Cl_5NO_2$. The information presented herein is intended to support research, safety, and development activities involving this compound. All quantitative data is summarized for clarity, and generalized experimental protocols for determining these properties are detailed.

Core Physicochemical Data

Pentachloronitrobenzene is a crystalline solid, appearing as colorless to pale yellow needles with a musty odor.^[1] It is also known by other names such as Quintozene and PCNB.^[2] The key physicochemical properties of **Pentachloronitrobenzene** are summarized in the tables below.

Table 1: Identification and General Properties

Property	Value	Source(s)
IUPAC Name	1,2,3,4,5-Pentachloro-6-nitrobenzene	[3]
Synonyms	PCNB, Quintozene, Terrachlor	[2][4][5]
CAS Number	82-68-8	[2]
Molecular Formula	C ₆ Cl ₅ NO ₂	[2][5][6]
Molecular Weight	295.33 g/mol	[2][5][6]
Appearance	Colorless to off-white or yellow crystalline solid/needles	[1][3]

Table 2: Thermodynamic and Physical Properties

Property	Value	Conditions	Source(s)
Melting Point	140 - 144 °C (284 - 291 °F)	[2][3][7]	
Boiling Point	328 °C (622 °F)	Decomposes	[3][7]
Density	1.718 g/cm ³	at 25 °C (77 °F)	[7][8]
Vapor Pressure	0.0133 mm Hg	at 25 °C	[1]
Water Solubility	0.44 mg/L (practically insoluble)	at 20 °C	[3]
Solubility in other solvents	Slightly soluble in alcohols	[3]	
Log K _{ow} (Octanol-Water Partition Coefficient)	4.46	[1][7]	

Experimental Protocols

Standardized methods, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial for the consistent and reliable determination of

physicochemical properties.[1][7] The following are detailed, generalized methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase and is a key indicator of purity.[9][10]

- **Sample Preparation:** A small amount of finely powdered, dry **Pentachloronitrobenzene** is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters. [8][11]
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus, which consists of a heated block or bath and a calibrated thermometer or digital temperature sensor.[9]
- **Heating:** The sample is heated at a slow, controlled rate, typically 1-2°C per minute, as it approaches the expected melting point.[9][11]
- **Observation:** The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.[9][11] For a pure substance, this range is typically narrow (0.5-1.0°C).[9]

Boiling Point Determination (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2]

- **Apparatus Setup:** A small quantity of the substance is placed in a distillation flask connected to a condenser and a collection vessel. A thermometer is positioned so that its bulb is just below the side arm of the flask, ensuring it measures the temperature of the vapor as it passes into the condenser.[2]
- **Heating:** The liquid is heated gently.[12]
- **Observation:** As the liquid boils, the vapor rises, and its temperature is recorded. The boiling point is the stable temperature observed on the thermometer during distillation.[2] The atmospheric pressure should be recorded as it affects the boiling point.[2]

Water Solubility (Flask Method - OECD 105)

This method determines the mass of a substance that will dissolve in water at a specific temperature.

- **Equilibration:** An excess amount of solid **Pentachloronitrobenzene** is added to a flask containing purified water.
- **Mixing:** The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (saturation). This may take 24 hours or longer.
- **Phase Separation:** The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the aqueous solution.
- **Analysis:** A sample of the clear aqueous phase is carefully removed and the concentration of the dissolved substance is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Vapor Pressure Determination (Static or Effusion Method - OECD 104)

Vapor pressure is a measure of a substance's volatility.

- **Static Method:** The substance is placed in a temperature-controlled chamber connected to a pressure measuring device. The system is evacuated, and the pressure of the vapor in equilibrium with the solid is measured at different temperatures.[\[13\]](#)
- **Effusion Method (Knudsen Effusion):** This method is suitable for low vapor pressures. The rate of mass loss of the substance effusing through a small orifice into a vacuum is measured. The vapor pressure can be calculated from this rate.[\[13\]](#)

Octanol-Water Partition Coefficient (Shake-Flask Method - OECD 107)

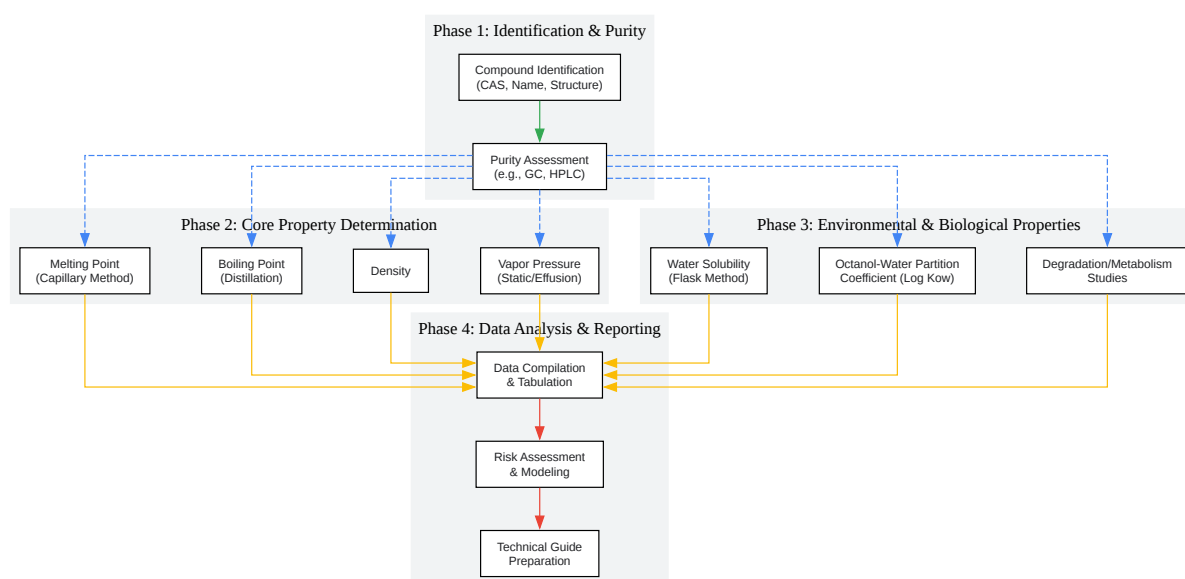
The octanol-water partition coefficient (K_{ow} or P) is a measure of a compound's lipophilicity, indicating its tendency to partition between an oily and an aqueous phase.[\[14\]](#)

- Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[\[15\]](#)
- Partitioning: A known amount of **Pentachloronitrobenzene** is dissolved in either water or n-octanol. This solution is then placed in a separatory funnel with the other solvent.[\[14\]](#)[\[15\]](#)
- Equilibration: The funnel is shaken to facilitate the partitioning of the solute between the two phases until equilibrium is reached.[\[15\]](#)[\[16\]](#)
- Phase Separation: The mixture is allowed to stand until the two phases (octanol and water) are clearly separated.
- Analysis: The concentration of **Pentachloronitrobenzene** in each phase is determined using an appropriate analytical technique. The partition coefficient is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[\[14\]](#)

Visualizations

Logical Workflow for Physicochemical Property Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the physicochemical properties of a chemical compound like **Pentachloronitrobenzene**.

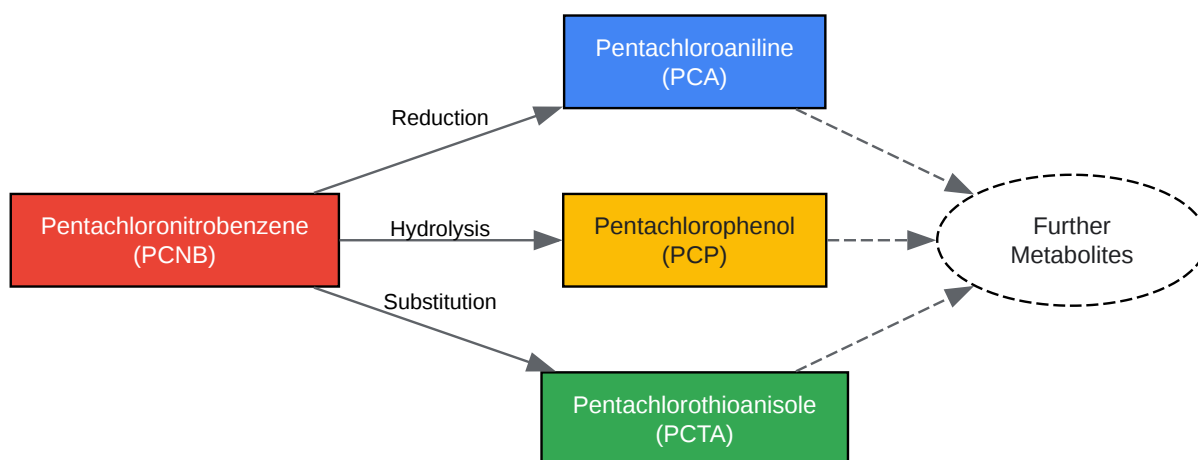


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Caption: Workflow for Physicochemical Characterization.

Simplified Environmental Degradation Pathway of Pentachloronitrobenzene

Pentachloronitrobenzene is known to degrade in the environment into several metabolites. The primary transformation involves the reduction of the nitro group to an amine, as well as hydrolysis and other reactions.[17]



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Caption: Major Degradation Pathways of PCNB.

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- To cite this document: BenchChem. [Physicochemical Properties of Pentachloronitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1680406#physicochemical-properties-of-pentachloronitrobenzene>]

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